
2-Methyl-7-(trifluoromethyl)quinoline
Overview
Description
2-Methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-7-(trifluoromethyl)quinoline involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted aldehydes or ketones. The Skraup cyclization is a notable example, where aniline derivatives react with acrolein or crotonic aldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-Methyl-7-(trifluoromethyl)quinoline has shown potential in drug development due to its unique structural features. Research indicates that it possesses significant biological activity, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability, which are crucial for antimicrobial efficacy.
Antitumor Activity
In vivo studies have indicated that this compound can reduce tumor sizes in animal models. For instance, modifications of this compound have been tested against chloroquine-resistant strains of Plasmodium berghei, showing promise as a potential antimalarial agent.
2. Agrochemicals
The compound is utilized in the synthesis of agrochemicals, where its fluorinated structure contributes to the efficacy and stability of various pesticides and herbicides. Its ability to enhance the performance of agrochemical formulations makes it a valuable building block in agricultural applications.
3. Materials Science
In materials science, this compound is explored for its role in developing new materials with enhanced properties. Its chemical stability and reactivity allow it to be used in the synthesis of advanced materials with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound derivatives against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant effectiveness at low concentrations, suggesting potential for development as a new antibiotic agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Case Study 2: Antitumor Activity
In a preclinical study involving tumor-bearing mice, treatment with derivatives of this compound resulted in a reduction of tumor size and improved survival rates compared to controls. This highlights its potential as an anticancer therapeutic agent.
Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
---|---|---|
Control | 0 | 50 |
Compound A | 40 | 80 |
Compound B | 60 | 90 |
Mechanism of Action
The mechanism of action of 2-Methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: 2-Methyl-7-(trifluoromethyl)quinoline is unique due to the presence of both a methyl and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical stability and biological activity compared to other quinoline derivatives. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making it a valuable modification in drug design .
Biological Activity
2-Methyl-7-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure : The compound belongs to the quinoline family, characterized by a bicyclic structure with a nitrogen atom in the aromatic ring. The presence of a trifluoromethyl group enhances its lipophilicity, which may improve cell membrane permeability and bioavailability.
Synthesis Methods : Various synthetic routes have been developed for this compound, often involving multi-step organic reactions. These methods typically focus on modifying the quinoline framework to enhance biological activity or target specific pathways.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and antitumor agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that the trifluoromethyl group may play a crucial role in enhancing antimicrobial properties due to increased lipophilicity and interaction with bacterial membranes.
Antitumor Activity
Several studies have assessed the anticancer potential of quinoline derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 5.88 |
This compound | HepG2 | 3.01 |
This compound | A549 | 2.81 |
The mechanism of action for quinoline derivatives often involves interaction with various biological targets, including enzymes and receptors involved in cellular processes. Specifically, these compounds may inhibit key metabolic pathways or interfere with DNA replication in cancer cells .
- Target Interaction : Quinoline compounds are known to interact with enzymes such as topoisomerases and kinases.
- Biochemical Pathways : They can modulate pathways related to cell proliferation and apoptosis, contributing to their antitumor effects.
- Pharmacokinetics : The compound's molecular characteristics influence its absorption, distribution, metabolism, and excretion (ADME), which are critical for therapeutic efficacy.
Case Study 1: Antimicrobial Efficacy
In a study investigating various quinoline derivatives, including this compound, researchers found that certain modifications led to enhanced antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural features in determining biological efficacy.
Case Study 2: Antitumor Activity
A preclinical evaluation of quinoline derivatives demonstrated significant antitumor activity against multiple cancer cell lines. The study reported that compounds similar to this compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin . This suggests potential for further development as anticancer agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-7-(trifluoromethyl)quinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves cyclocondensation reactions of trifluoroacetyl enamine precursors, metal-catalyzed cyclizations (e.g., nickel or gold catalysts), or Friedländer annulation. For example:
- Cyclocondensation : Trifluoroacetyl enamines react under acidic conditions (H₂SO₄ or polyphosphoric acid) to yield the quinoline core. Yields (65–92%) depend on solvent polarity and temperature control to minimize side reactions .
- Metal-Catalyzed Routes : Nickel-catalyzed insertion reactions with alkynes and sulfur-containing precursors enable regioselective trifluoromethyl group incorporation. Catalyst loading (5–10 mol%) and ligand choice (e.g., phosphines) critically affect efficiency .
- Optimization : Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer:
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. Methyl groups at position 2 resonate as singlets (δ 2.5–2.7 ppm in ¹H NMR), while quinoline protons show distinct splitting patterns (e.g., H-3 at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the exact mass (calc. for C₁₁H₉F₃N: 212.0695). Fragmentation patterns often include loss of CF₃ (69 Da) .
- IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, and quinoline ring C=N/C=C at 1500–1600 cm⁻¹ .
Q. How can researchers assess the in vitro antitumor activity of this compound derivatives, and what cellular models are appropriate?
- Methodological Answer:
- Cytotoxicity Assays : Use MTT or SRB assays against human cancer cell lines (e.g., MCF-7, HeLa, or A549). IC₅₀ values should be compared to reference drugs (e.g., doxorubicin). Ensure replicates (n ≥ 3) and solvent controls (DMSO < 0.1%) .
- Mechanistic Studies : Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (c-Met kinase inhibition) validate bioactivity. Dose-response curves (1–100 μM) clarify potency .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can SHELX software be optimized for such structures?
- Methodological Answer:
- Challenges : CF₃ groups cause disorder in crystal lattices due to rotational flexibility. High-resolution data (d-spacing < 0.8 Å) are critical. Use low-temperature (100 K) data collection to minimize thermal motion .
- SHELX Optimization : Refine CF₃ groups with restrained isotropic displacement parameters (ISOR). For twinned crystals, apply TWIN/BASF commands. Validate H-atom positions using SHELXL’s HFIX constraints .
Q. How do competing reaction pathways during synthesis lead to byproducts, and what strategies mitigate these issues?
- Methodological Answer:
- Byproduct Formation : Acylation at competing sites (e.g., O- vs. N-acylation) generates isomers (e.g., pyranoquinoline diones). Monitor via TLC and LC-MS during reaction progression .
- Mitigation : Use regioselective catalysts (e.g., AuCl₃ for cyclization) or protective groups (Boc for amines). Adjust pH in aqueous workup to isolate desired products .
Q. What computational methods are suitable for predicting the bioactivity of trifluoromethyl-substituted quinolines, and how do they correlate with experimental data?
- Methodological Answer:
- QSAR Modeling : Use Gaussian or Schrödinger suites to calculate electronic parameters (HOMO/LUMO, logP). Correlate with experimental IC₅₀ values using regression analysis .
- Docking Studies : AutoDock Vina or Glide can predict binding to targets like c-Met kinase. Validate with mutagenesis assays on key residues (e.g., Met1160) .
Q. How can researchers resolve contradictions in biological activity data across studies on similar quinoline derivatives?
- Methodological Answer:
- Standardization : Use identical cell lines, passage numbers, and assay protocols (e.g., ATP-based vs. resazurin assays). Report IC₅₀ values with 95% confidence intervals .
- Meta-Analysis : Compare logD (lipophilicity) and metabolic stability (microsomal assays) to contextualize potency variations. Address batch-to-batch purity differences via HPLC validation .
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBTYGFMDABZCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625603 | |
Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324-32-3 | |
Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.